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Compound of Interest

Compound Name: 4-Bromoisoquinolin-5-amine

Cat. No.: B105031

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 4-Bromisochinolin-5-
amin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfuhrung: 4-Bromisochinolin-5-amin ist ein vielseitiges Molekul, das als wichtiger Baustein in
der medizinischen Chemie und der Entwicklung von pharmazeutischen Wirkstoffen dient. Die
primare Aminogruppe an Position 5 ist ein reaktiver "Griff", der eine Vielzahl von chemischen
Modifikationen ermdglicht. Die Derivatisierung dieser Gruppe ist eine Schlisselstrategie, um
die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische
Aktivitat von Molekulen auf Isochinolinbasis zu modulieren. Géangige
Derivatisierungsreaktionen fir aromatische Amine umfassen Acylierung, Sulfonylierung und
Alkylierung, die jeweils unterschiedliche funktionelle Gruppen einfiihren und neue
Madglichkeiten fur die molekulare Interaktion und weitere Funktionalisierung erdffnen.

Anwendungs- und Strategiehinweise

Die Modifikation der Aminogruppe von 4-Bromisochinolin-5-amin kann fur verschiedene
Zwecke genutzt werden:

e Modulation der Ldslichkeit: Die Einfuhrung polarer oder unpolarer Gruppen kann die
Loslichkeit in wassrigen oder organischen Medien gezielt verandern.
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» Bioisosterischer Ersatz: Die Umwandlung der Aminogruppe in ein Amid oder Sulfonamid
kann die Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren
verandern und gleichzeitig die metabolische Stabilitat verbessern.

o Einfihrung von Linkern: Derivatisierte Amine kdnnen als Anknipfungspunkte fur Linker
dienen, die fur die Entwicklung von Wirkstoffkonjugaten (ADCs) oder PROTACSs erforderlich
sind.

o Pharmakologische Aktivitat: Die Art des Substituenten an der Aminogruppe kann die
pharmakologische Aktivitat und Selektivitat des Molekils entscheidend beeinflussen.

Acylierung: Synthese von Amiden

Die Acylierung ist eine der gebrauchlichsten Reaktionen zur Derivatisierung von primaren
Aminen. Dabei wird das Amin mit einem Acylierungsmittel, wie einem S&urechlorid oder einem
Anhydrid, in Gegenwart einer Base umgesetzt, um ein stabiles Amid zu bilden. Diese Reaktion
ist in der Regel schnell, hochselektiv und liefert hohe Ausbeuten.

Reaktionsschema: 4-Bromisochinolin-5-amin + R-CO-CI (oder (R-C0O)20) - N-(4-
Bromisochinolin-5-yl)amid

Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonylierung fuhrt zur Bildung einer Sulfonamid-Bindung, einem wichtigen
Strukturelement in vielen pharmazeutischen Wirkstoffen. Die Reaktion erfolgt typischerweise
durch Umsetzung des Amins mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin.
Sulfonamide sind oft metabolisch stabiler als Amide.

Reaktionsschema: 4-Bromisochinolin-5-amin + R-SO2-Cl — N-(4-Bromisochinolin-5-
yl)sulfonamid

N-Alkylierung: Synthese von sekundaren und tertiaren
Aminen

Die N-Alkylierung fuhrt Alkylgruppen an der Aminogruppe ein. Eine der effizientesten Methoden
ist die reduktive Aminierung, bei der das Amin zunachst mit einem Aldehyd oder Keton zu
einem Imin (oder Enamin) kondensiert wird, das anschlie3end in situ mit einem milden
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Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) reduziert wird. Diese Methode
verhindert die bei direkten Alkylierungen haufig auftretende Mehrfachalkylierung.

Reaktionsschema (Reduktive Aminierung): 4-Bromisochinolin-5-amin + R-CHO - [Imin-
Intermediat] --(Reduktionsmittel) - N-Alkyl-4-bromisochinolin-5-amin

Quantitative Dateniibersicht

Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ergebnisse fur die
Derivatisierung von 4-Bromisochinolin-5-amin zusammen. Die genauen Werte kénnen je nach
Substrat und spezifischen Bedingungen variieren.

Derivatisi . Erwartete
Reagenz Lésungs Temperat .
erungsty o . Base Zeit (h) Ausbeute
(Beispiel) mittel ur (°C)
p (%)
] Acetylchlori  Dichlormet o ]
Acylierung Pyridin 0 bis RT 1-3 85-95
d han (DCM)
Essigsaure  Tetrahydrof  Triethylami
. RT 2-6 80 - 90
anhydrid uran (THF) n (TEA)
Sulfonylier Tosylchlori o o )
Pyridin Pyridin RT bis 50 4-12 75-90
ung d
Mesylchlori  Dichlormet  Triethylami )
0 bis RT 2-5 80 - 95
d han (DCM) n (TEA)
1,2- _
N- Benzaldeh ] Essigsaure
] Dichloretha RT 6-18 70 -85
Alkylierung  yd/ STAB (kat.)
n (DCE)
Aceton / Tetrahydrof
- RT 12-24 65 - 80
STAB uran (THF)
Diagramme
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Ausgangsmaterial
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Abbildung 1: Allgemeiner Arbeitsablauf fur die Derivatisierung und Anwendung.
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Reagenzien

4-Bromisochinolin-5-amin R-CO-Cl / Base

N-(4-Bromisochinolin-5-yl)amid
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Abbildung 2: Reaktionsschema der Acylierung.

Reagenzien

4-Bromisochinolin-5-amin R-S02-Cl / Base

N-(4-Bromisochinolin-5-yl)sulfonamid

Click to download full resolution via product page

Abbildung 3: Reaktionsschema der Sulfonylierung.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut beltfteten Abzug unter Einhaltung
der Ublichen Labor-Sicherheitsvorschriften durchgefiihrt werden. Tragen Sie geeignete
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personliche Schutzausristung (Schutzbrille, Laborkittel, Handschuhe). S&aurechloride,
Anhydride und Sulfonylchloride sind feuchtigkeitsempfindlich und korrosiv.

Protokoll 1: Allgemeine Vorschrift zur Acylierung von 4-
Bromisochinolin-5-amin

Materialien:

4-Bromisochinolin-5-amin (1,0 Ag.)

« Acylchlorid (z.B. Acetylchlorid, 1,1 Ag.) ODER S&ureanhydrid (z.B. Essigsaureanhydrid, 1,1
Aqg.)

o Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

« Wasserfreie Base (z.B. Pyridin oder Triethylamin, 1,5 Aq.)

o Gesattigte Natriumbicarbonatlésung (NaHCOs)

o Wasser (destilliert)

e Sole (gesattigte NaCl-Losung)

o Wasserfreies Magnesiumsulfat (MgSOa) oder Natriumsulfat (Na2S0a4)
¢ Rundkolben, Magnetriihrer, Septum, Stickstoffzufuhr

Durchfihrung:

o LOsen Sie 4-Bromisochinolin-5-amin (1,0 Aqg.) in wasserfreiem DCM (oder THF) in einem
trockenen Rundkolben unter Stickstoffatmosphére.

 Fiigen Sie die Base (1,5 Ag.) hinzu und kiihlen Sie die Mischung in einem Eisbad auf 0 °C.

o Geben Sie das Acylierungsmittel (1,1 Aq.), gelost in einer kleinen Menge wasserfreiem
DCM, tropfenweise tber 10 Minuten zur gerthrten L6sung.
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e Lassen Sie die Reaktion langsam auf Raumtemperatur erwarmen und rithren Sie fur 1-3
Stunden.

« Uberwachen Sie den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC).
e Nach vollstandigem Umsatz verdinnen Sie die Reaktionsmischung mit DCM.

e Waschen Sie die organische Phase nacheinander mit Wasser, gesattigter NaHCOs-LAosung
und Sole.

o Trocknen Sie die organische Phase Uber MgSOa4 oder Na2SOa, filtrieren Sie und entfernen
Sie das Losungsmittel im Rotationsverdampfer.

» Reinigen Sie den Ruckstand durch Umkristallisation oder Saulenchromatographie (z.B.
Kieselgel, Eluentenmischung aus Hexan/Ethylacetat), um das reine Amid-Produkt zu
erhalten.

Protokoll 2: Allgemeine Vorschrift zur Sulfonylierung
von 4-Bromisochinolin-5-amin

Materialien:

e 4-Bromisochinolin-5-amin (1,0 Aq.)

o Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, 1,2 Ag.)

« Wasserfreies Pyridin (als Losungsmittel und Base) oder DCM mit Triethylamin (2,0 Aqg.)
e 1 M Salzsaure (HCI)

o Wasser (destilliert)

e Sole (gesattigte NaCl-Losung)

o Wasserfreies Magnesiumsulfat (MgSQOa)

o Rundkolben, Magnetriihrer, Septum, Stickstoffzufuhr
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Durchfihrung:

Losen Sie 4-Bromisochinolin-5-amin (1,0 Ag.) in wasserfreiem Pyridin (oder DCM) in einem
trockenen Rundkolben unter Stickstoff.

e Kihlen Sie die Lésung auf 0 °C (wenn DCM als Lésungsmittel verwendet wird, fiigen Sie
Triethylamin hinzu).

 Fiigen Sie das Sulfonylchlorid (1,2 Ag.) portionsweise unter Riihren hinzu. Achten Sie
darauf, dass die Temperatur nicht wesentlich ansteigt.

o Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur fur 4-12 Stunden
rahren.

o Uberwachen Sie den Reaktionsfortschritt mittels DC.

» Nach Beendigung der Reaktion giel3en Sie die Mischung vorsichtig auf Eiswasser. Wenn das
Produkt ausfallt, wird es abfiltriert.

 Alternativ (bei Verwendung von DCM) verdiinnen Sie die Mischung mit DCM und waschen
Sie sie nacheinander mit 1 M HCI (um Uberschissiges Pyridin/TEA zu entfernen), Wasser
und Sole.

e Trocknen Sie die organische Phase uber MgSOa, filtrieren Sie und dampfen Sie das
Losungsmittel ein.

e Reinigen Sie das Rohprodukt durch Umkristallisation oder Sdulenchromatographie, um das
reine Sulfonamid zu erhalten.

Protokoll 3: Allgemeine Vorschrift zur N-Alkylierung via
reduktiver Aminierung

Materialien:
e 4-Bromisochinolin-5-amin (1,0 Aq.)

 Aldehyd oder Keton (z.B. Benzaldehyd, 1,2 Aq.)
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« Natriumtriacetoxyborhydrid (STAB, 1,5 Aq.)

e Wasserfreies 1,2-Dichlorethan (DCE) oder THF
 Essigsaure (katalytische Menge, ca. 0,1 Ag., optional)
o Gesattigte Natriumbicarbonatlésung (NaHCO3)

o Wasser (destilliert)

¢ Sole (gesattigte NaCl-Losung)

o Wasserfreies Natriumsulfat (Na2S0a4)

o Rundkolben, Magnetruhrer, Septum, Stickstoffzufuhr
Durchfihrung:

o Geben Sie 4-Bromisochinolin-5-amin (1,0 Aq.), das Aldehyd oder Keton (1,2 Ag.) und eine
katalytische Menge Essigsaure in wasserfreiem DCE in einen trockenen Rundkolben unter
Stickstoffatmosphare.

e Ruhren Sie die Mischung bei Raumtemperatur fir 30-60 Minuten, um die Bildung des Imins
zu ermoglichen.

 Fiigen Sie Natriumtriacetoxyborhydrid (1,5 Ag.) portionsweise liber 15 Minuten hinzu. Eine
leichte Gasentwicklung kann beobachtet werden.

» Ruhren Sie die Reaktionsmischung bei Raumtemperatur fir 6-24 Stunden.
« Uberwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

e Nach vollstandigem Umsatz |6schen Sie die Reaktion vorsichtig durch Zugabe von
gesattigter NaHCOs-Losung. Ruhren Sie fur 15 Minuten.

o Extrahieren Sie die wassrige Phase mehrmals mit DCM oder Ethylacetat.

e Vereinen Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole.
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e Trocknen Sie die organische Phase uber Na2SOa, filtrieren Sie und entfernen Sie das
Losungsmittel unter reduziertem Druck.

e Reinigen Sie den Ruckstand mittels Saulenchromatographie, um das reine N-alkylierte
Produkt zu isolieren.

 To cite this document: BenchChem. [Derivatization of the amino group in 4-
Bromoisoquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105031#derivatization-of-the-amino-group-in-4-
bromoisoquinolin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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